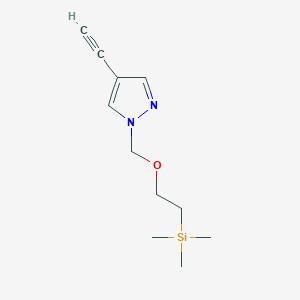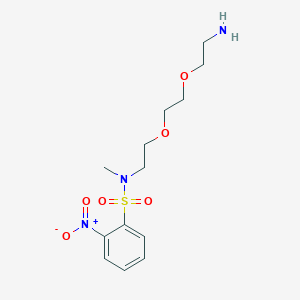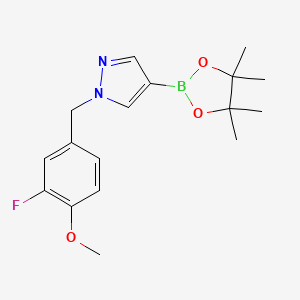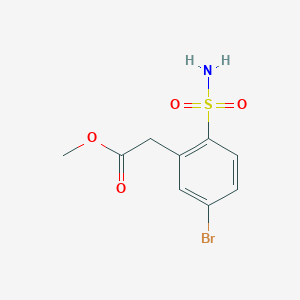
4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide
Vue d'ensemble
Description
4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide, also known as BmBr, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BmBr is a sulfonamide derivative that contains a bromine atom and a carbonyl group, making it a versatile molecule that can be used in a variety of chemical reactions.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to produce singlet oxygen and other reactive oxygen species to kill cancer cells. A study highlighted the synthesis of zinc phthalocyanines substituted with benzenesulfonamide derivatives, which showed good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020). Another study on similar compounds corroborated these findings, indicating their potential as photosensitizer candidates for effective alternative therapy in cancer treatment due to their adequate and favorable fluorescence and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives are well-known for their inhibitory effects on carbonic anhydrases, enzymes involved in critical physiological processes. A study demonstrated the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides that showed potent inhibitory effects against human carbonic anhydrase isoenzymes I and II, suggesting their potential for therapeutic applications (Gul et al., 2016).
Structural Characterizations and Synthesis
Research on the crystal structures of benzenesulfonamide compounds has contributed to understanding their potential interactions and applications. For instance, studies on various benzenesulfonamide derivatives revealed insights into their supramolecular architecture, controlled by C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, indicating the adaptability of their crystal-packing modes to different molecular shapes and potential applications in designing new materials or pharmaceuticals (Rodrigues et al., 2015).
Propriétés
IUPAC Name |
methyl 2-(5-bromo-2-sulfamoylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAJHOZGIYHENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






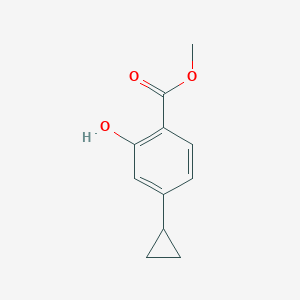

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)
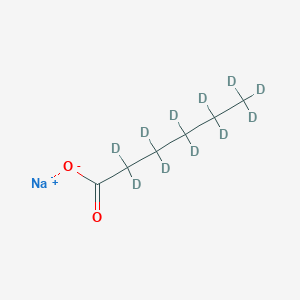
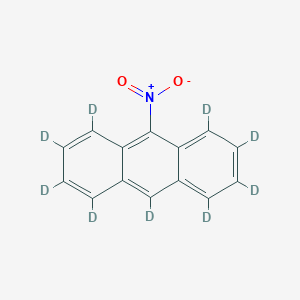

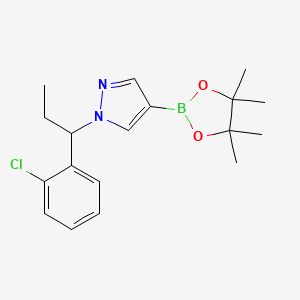
![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)
